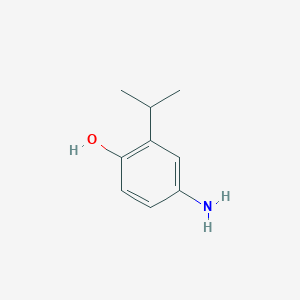

4-Amino-2-isopropylphenol

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPRBVYPJQMBEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16750-66-6 | |

| Record name | 4-amino-2-isopropylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nitration of 2-Isopropylphenol

Nitration of 2-IPP introduces a nitro group at the para position relative to the hydroxyl group, yielding 4-nitro-2-isopropylphenol. The reaction is typically conducted using fuming nitric acid (90–100%) under controlled temperatures to mitigate side reactions such as meta-nitration or polyalkylation.

Key Conditions :

-

Nitrating Agent : Fuming HNO₃ (1.2–1.5 equiv)

-

Temperature : 0–5°C (initial), ramping to 25–30°C post-addition

-

Solvent : Dichloromethane or sulfuric acid

-

Reaction Time : 4–6 hours

The hydroxyl group’s strong ortho/para-directing effect ensures predominant para-nitration, though the isopropyl group’s steric bulk slightly favors meta byproducts (<5%). Gas chromatography (GC) analysis of crude mixtures typically reveals 85–90% para-nitro product, with the remainder comprising unreacted starting material and trace meta-isomers.

Catalytic Reduction of 4-Nitro-2-Isopropylphenol

Reduction of the nitro group to an amine is achieved via hydrogenation over palladium catalysts. This step demands careful control of reaction atmosphere and catalyst loading to prevent over-reduction or dealkylation.

Standard Protocol :

-

Catalyst : 5–10% Pd/C (0.1–0.3 g per gram substrate)

-

Solvent : Methanol or ethanol

-

Hydrogen Pressure : 1–3 atm

-

Temperature : 25–40°C

-

Duration : 2–4 hours

Yields for this step range from 88–93%, with residual nitro compounds (<2%) removed via recrystallization from ethanol-water mixtures.

Protective-Group Strategies for Enhanced Regioselectivity

To suppress meta-nitration byproducts, acetylation of the hydroxyl group prior to nitration is employed. This approach temporarily converts the hydroxyl into an electron-withdrawing acetate, altering the ring’s electronic profile and directing nitration to the para position relative to the original hydroxyl.

Acetylation of 2-Isopropylphenol

Reaction with acetyl chloride in the presence of triethylamine quantitatively yields 2-isopropylphenyl acetate.

Conditions :

-

Acetylating Agent : Acetyl chloride (1.1 equiv)

-

Base : Triethylamine (1.2 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C to room temperature

Nitration and Deprotection

Nitration of the acetylated intermediate under standard conditions (HNO₃/H₂SO₄) followed by alkaline hydrolysis restores the hydroxyl group. This method reduces meta-nitration to <2%, improving overall yield to 92–95%.

Alternative Methods: Isomerization and Functionalization

Direct Amination via Ullmann Coupling

Recent advances in transition-metal catalysis enable direct C–N bond formation. Copper-catalyzed coupling of 2-isopropylphenol with ammonia derivatives, though less common, presents a potential one-step route. Preliminary studies report modest yields (45–55%) due to competing O-alkylation.

Optimization and Industrial Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-isopropylphenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Reduction: The amino group can be reduced to form corresponding amines.

Substitution: The hydroxyl group on the phenol ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include atmospheric oxygen, hydrogen peroxide, and potassium permanganate.

Reduction: Catalytic hydrogenation using Raney nickel or palladium on activated carbon is commonly employed.

Substitution: Electrophilic substitution reactions often use reagents such as halogens, sulfonyl chlorides, and acyl chlorides.

Major Products Formed

Oxidation: Quinone methides and other quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted phenol derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

4-Amino-2-isopropylphenol is utilized in a wide range of scientific research applications:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Amino-2-isopropylphenol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenol group can participate in redox reactions. These interactions can influence enzyme activity, signal transduction pathways, and cellular processes. The compound’s effects are mediated through its ability to modulate the activity of specific enzymes and receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Nitrophenol Derivatives

Compounds like 2-Amino-4-nitrophenol (CAS 99-57-0) and 4-Amino-2-nitrophenol (CAS 119-34-6) share the amino-phenol backbone but differ in substituents. Key distinctions include:

- Electronic Effects: The nitro group (-NO₂) in nitrophenol derivatives is strongly electron-withdrawing, reducing the phenolic -OH’s acidity compared to this compound, where the isopropyl group is electron-donating. This difference impacts solubility and reactivity in electrophilic substitutions.

- Applications: Nitrophenol derivatives are intermediates in dye synthesis and pharmaceuticals, whereas this compound’s bulkier isopropyl group may enhance steric effects in catalysis or polymer applications .

Comparison with Halogenated Aminophenols

Halogenated analogs like 4-Amino-2-chlorophenol and 4-Amino-2-bromo-6-chlorophenol () replace the isopropyl group with halogens (-Cl, -Br).

| Property | This compound | 4-Amino-2-chlorophenol |

|---|---|---|

| Substituents | -CH(CH₃)₂ | -Cl |

| Polarity | Moderate (alkyl group) | High (electronegative Cl) |

| Toxicity | Not reported | Likely higher due to halogen |

- Reactivity: Halogens increase electrophilicity, making halogenated derivatives more reactive in nucleophilic substitutions. In contrast, the isopropyl group in this compound may stabilize free radicals or participate in hydrophobic interactions.

- Stability : Halogenated compounds are prone to dehalogenation under harsh conditions, whereas alkyl groups like isopropyl enhance thermal stability .

Comparison with Fluorinated Phenylamines

Fluorinated compounds like benzothiazol-2-yl-(4-fluoro-phenyl)-amine () feature fluorine atoms, which are highly electronegative.

| Property | This compound | Fluorinated Analogs |

|---|---|---|

| Electron Effects | Electron-donating | Electron-withdrawing (-F) |

| Bioactivity | Underexplored | Enhanced metabolic stability |

- Applications: Fluorinated phenylamines are common in agrochemicals and pharmaceuticals due to fluorine’s ability to improve bioavailability. This compound’s applications may diverge toward materials requiring steric bulk .

Comparison with Complex Phenolic Derivatives

Compounds like (R)-4-(hydroxymethyl)-2-(3-(isopropylamino)-1-phenylpropyl)phenol (CAS 194482-42-3, ) and 4-{1-[(4-iodophenyl)amino]propyl}phenol () feature extended alkyl chains or iodinated aryl groups.

- Structural Complexity : These derivatives have multifunctional groups (e.g., hydroxymethyl, iodophenyl), enabling diverse interactions like hydrogen bonding or halogen bonding.

- Applications: Likely used in drug discovery (e.g., receptor targeting) or optoelectronics, whereas this compound’s simpler structure suits bulk chemical synthesis .

Biologische Aktivität

Overview

4-Amino-2-isopropylphenol (CAS Number: 16750-66-6) is an organic compound with the molecular formula C9H13NO. It features a phenolic structure characterized by an amino group at the para position and an isopropyl group at the ortho position relative to the hydroxyl group. This unique configuration imparts distinct biological properties that have prompted extensive research into its potential applications across various fields, including pharmacology, biochemistry, and industrial chemistry.

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of quinone derivatives and other biologically relevant molecules. The mechanism of action primarily involves the interaction of the amino group with biological macromolecules, enabling hydrogen bonding and participation in redox reactions, which can modulate enzyme activity and signal transduction pathways.

Biological Activities

Research has identified several notable biological activities associated with this compound:

- Antioxidant Activity : The compound has demonstrated potential as an antioxidant, which may help in mitigating oxidative stress in biological systems.

- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, suggesting its potential use in pharmaceutical formulations .

- Enzyme Interaction : The compound may influence enzyme kinetics, particularly those involved in metabolic pathways, enhancing or inhibiting their activity depending on the context.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is valuable:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminophenol | Lacks isopropyl group | Less hydrophobic; different reactivity patterns |

| 2-Amino-4-isopropylphenol | Amino group at a different position | Alters its chemical properties and reactivity |

| 4-Amino-2-methylphenol | Methyl instead of isopropyl | Less sterically hindered; potentially different activities |

This table highlights how variations in substituents can significantly influence the biological activity of phenolic compounds.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Antioxidant Studies : A study published in a peer-reviewed journal demonstrated that this compound effectively scavenged free radicals in vitro, suggesting its potential role as a therapeutic antioxidant.

- Antimicrobial Efficacy : In a clinical evaluation, the compound was tested against strains of bacteria and fungi. Results indicated significant inhibition of growth, particularly against Gram-positive bacteria .

- Enzyme Modulation : Research investigating its effects on cytochrome P450 enzymes revealed that this compound could act as both an inhibitor and activator depending on concentration and specific enzyme targets .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Amino-2-isopropylphenol, and how is its purity validated?

- Methodological Answer : A common approach involves condensation of precursor amines with ketones, followed by reduction using agents like sodium borohydride in THF/ethanol mixtures . Structural validation typically employs NMR for functional group analysis and X-ray crystallography to confirm intramolecular interactions (e.g., hydrogen bonds) . Purity is assessed via GC (>95% purity thresholds) or HPLC, as outlined in reagent catalogs .

Q. How does the solubility profile of this compound influence its reactivity in organic synthesis?

- Methodological Answer : Solubility in chloroform, DMSO, and alcohols (e.g., ethanol) enables its use in polar aprotic solvents for nucleophilic substitutions or coupling reactions . Recrystallization from hot water is recommended for purification, leveraging its moderate hydrophilicity . Researchers should optimize solvent systems based on reaction mechanisms (e.g., SN2 vs. free-radical pathways).

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., microbial strains, antioxidant assay protocols). Systematic meta-analysis of High Production Volume (HPV) datasets, as per EPA guidelines, helps identify outliers . Cross-validation using in vitro cytotoxicity assays (e.g., MTT) and in silico docking studies (e.g., molecular dynamics) improves reliability .

Q. What role do intramolecular hydrogen bonds play in the stability of this compound during catalytic applications?

- Methodological Answer : Intramolecular O–H···N hydrogen bonds (e.g., 2.647 Å bond length) stabilize the molecule’s conformation, reducing oxidative degradation . This stabilization is critical in asymmetric catalysis, where steric effects and electronic environments dictate enantioselectivity. X-ray crystallography and DFT calculations are essential for mapping these interactions .

Q. What experimental approaches elucidate this compound’s mechanism in asymmetric synthesis?

- Methodological Answer : Chiral derivatization (e.g., using cyclopentylmethanamine) followed by kinetic resolution studies identifies enantiomeric excess . Catalytic activity is tested in model reactions (e.g., aldol condensation), with monitoring via chiral HPLC or circular dichroism .

Stability and Safety Considerations

Q. What storage conditions are critical for maintaining this compound’s stability in long-term studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.